

Latromotide: A KIF20A-Targeted Immunotherapeutic Peptide for Cancer Treatment

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Compound of Interest

Compound Name: Latromotide

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An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latromotide is a synthetic peptide antagonist of Kinesin Family Member 20A (KIF20A), a protein implicated in the progression of various cancers. This document provides a comprehensive overview of the mechanism of action of **latromotide**, focusing on its role as a component of a peptide cocktail vaccine designed to elicit an anti-tumor immune response. While direct molecular interaction data for **latromotide** is not extensively available in the public domain, this guide elucidates the function of its target, KIF20A, in cancer cells and details the immunological mechanism through which **latromotide** is intended to exert its therapeutic effect.

The Role of KIF20A in Cancer Pathophysiology

KIF20A is a motor protein that plays a critical role in the successful completion of cell division, specifically in the process of cytokinesis. In normal adult tissues, the expression of KIF20A is tightly regulated and generally low. However, in a wide range of malignancies, KIF20A is

significantly overexpressed, and this elevated expression is often correlated with poor prognosis and resistance to therapy.

The primary functions of KIF20A in cancer cells include:

- **Mitotic Regulation:** KIF20A is essential for the formation of the central spindle and the midbody during the final stages of mitosis. It interacts with key regulatory proteins such as Polo-like kinase 1 (PLK1) and the Chromosomal Passenger Complex (CPC) to ensure proper chromosomal segregation and cell division.
- **Intracellular Transport:** As a kinesin motor, KIF20A is involved in the transport of intracellular cargo along microtubules. This function is crucial for maintaining cellular architecture and facilitating the secretion of molecules that can influence the tumor microenvironment.
- **Promotion of Oncogenic Signaling:** Emerging evidence suggests that KIF20A can influence pro-tumorigenic signaling pathways, including the JAK/STAT3 and PI3K/Akt pathways, which are known to drive cancer cell proliferation, survival, and invasion.

The aberrant expression of KIF20A in cancer cells, coupled with its critical role in cell division, makes it an attractive target for anti-cancer therapies.

Latromotide's Mechanism of Action: Eliciting a Targeted Immune Response

Latromotide is utilized as an immunogenic peptide within a vaccine formulation, notably the OCV-C01 peptide cocktail vaccine. The mechanism of action is not based on the direct enzymatic inhibition of KIF20A by the **latromotide** peptide within the cancer cell. Instead, it is designed to stimulate the patient's own immune system to recognize and eliminate cancer cells that overexpress KIF20A.

The proposed immunological mechanism of action is as follows:

- **Vaccine Administration:** The **latromotide** peptide, along with other tumor-associated antigen peptides, is administered to the patient.
- **Antigen Presentation:** Antigen-presenting cells (APCs), such as dendritic cells, take up the **latromotide** peptide. These APCs then process the peptide and present it on their surface

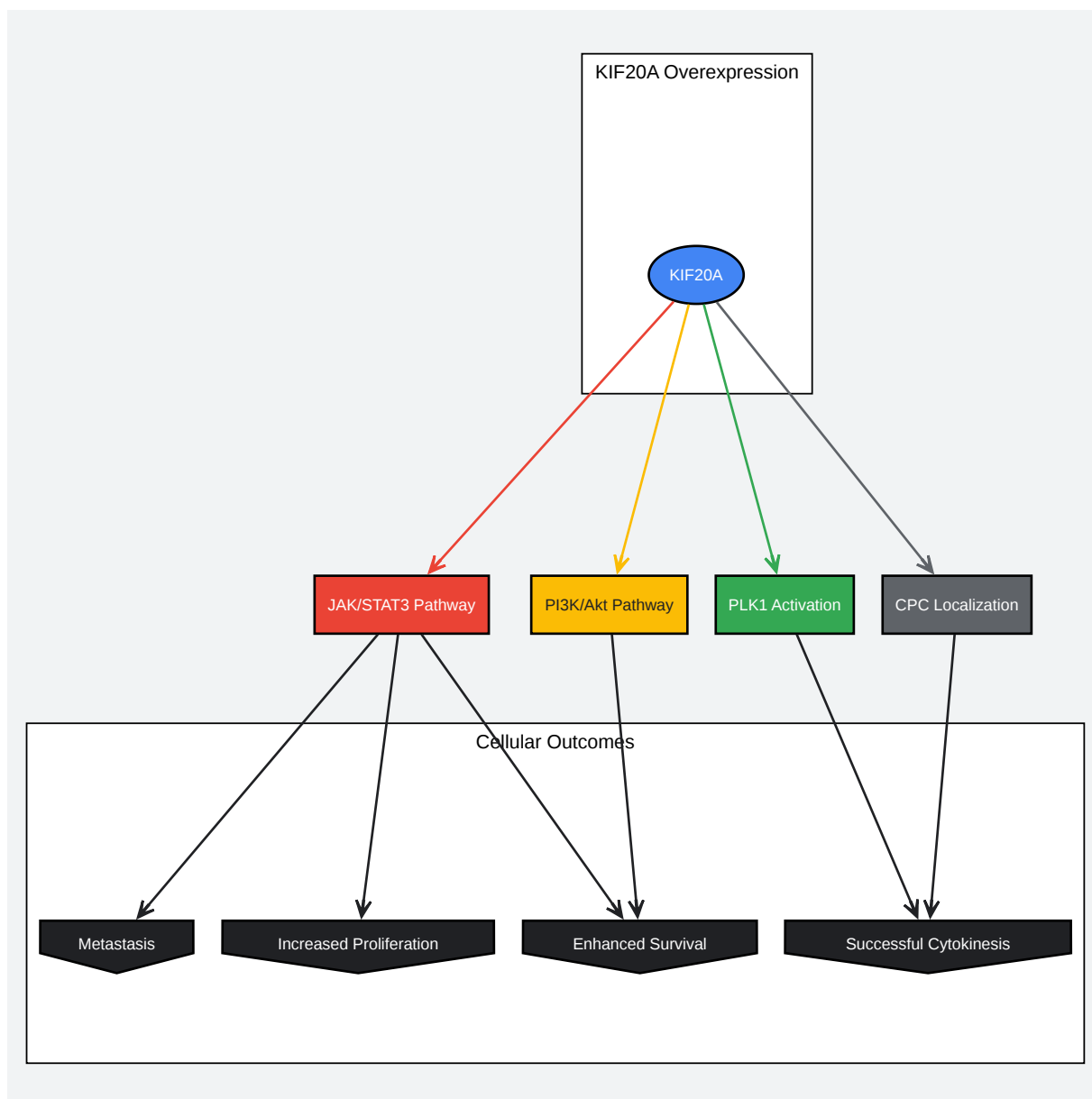
via Major Histocompatibility Complex (MHC) molecules.

- **T-Cell Activation:** The presented peptide is recognized by specific T-cell receptors on cytotoxic T-lymphocytes (CTLs or CD8+ T-cells) and helper T-cells (CD4+ T-cells).
- **Clonal Expansion:** This recognition triggers the activation and clonal expansion of KIF20A-specific T-cells.
- **Tumor Cell Recognition and Killing:** The expanded population of KIF20A-specific CTLs circulates throughout the body and identifies cancer cells that are overexpressing and presenting KIF20A-derived peptides on their surface.
- **Cancer Cell Destruction:** Upon recognition, the CTLs release cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the targeted cancer cells.

This mechanism transforms the immune system into a targeted weapon against KIF20A-positive tumors.

Signaling Pathways Associated with KIF20A

The inhibition of KIF20A function, whether through direct molecular antagonism or immunologically-mediated cell death, is expected to impact several key signaling pathways within cancer cells.



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Caption: KIF20A-associated signaling pathways in cancer.

Experimental Data and Clinical Trials

The clinical development of **latromotide** has primarily been in the context of the OCV-C01 peptide vaccine. The following tables summarize the available quantitative data from these studies.

Table 1: Clinical Trial Summary for OCV-C01 (including **Latromotide**)

Parameter	Description
Trial Name	OCV-C01
Phase	Phase II
Cancer Types	Pancreatic Cancer, Gastric Cancer
Intervention	Peptide cocktail vaccine (including KIF20A, VEGFR1, and VEGFR2 peptides)
Primary Objective	To evaluate the efficacy and safety of the peptide vaccine

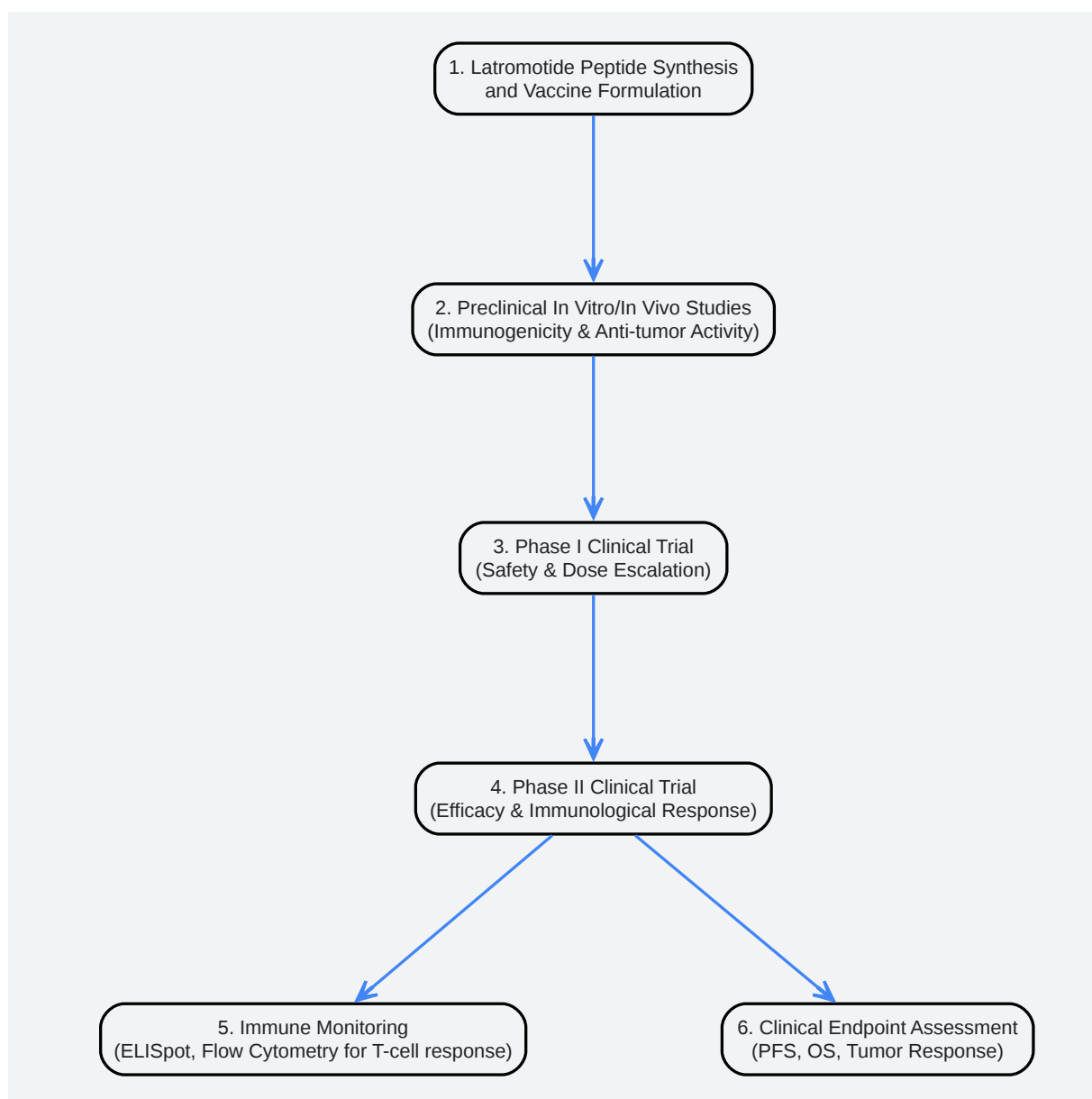
Table 2: Efficacy Data from OCV-C01 Clinical Trials

Cancer Type	Endpoint	Value	Confidence Interval
Pancreatic Cancer	Median Progression-Free Survival (PFS)	Not explicitly stated for the overall group	Not Available
Pancreatic Cancer	1-year Overall Survival (OS)	Not explicitly stated for the overall group	Not Available
Gastric Cancer	Median Progression-Free Survival (PFS)	96 days	Not Available
Gastric Cancer	Median Overall Survival (OS)	269 days	Not Available

Note: The available data from early phase trials are limited and may not be representative of the broader patient population.

Experimental Protocols

Detailed experimental protocols for the synthesis and clinical application of **latromotide** as part of the OCV-C01 vaccine are proprietary. However, a general workflow for the evaluation of a cancer vaccine of this nature would include the following steps:



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Caption: Generalized experimental workflow for a cancer vaccine.

Key Assays in the Evaluation of **Latromotide**-based Vaccines:

- ELISpot (Enzyme-Linked Immunospot) Assay: To quantify the number of KIF20A-specific T-cells that produce cytokines (e.g., IFN- γ) upon stimulation with the **latromotide** peptide. This provides a measure of the cellular immune response.
- Flow Cytometry: To characterize the phenotype of the responding T-cells (e.g., CD4+ vs. CD8+, memory vs. effector) and to assess their activation status.
- In Vivo Tumor Models: To evaluate the anti-tumor efficacy of the vaccine in animal models bearing tumors that express KIF20A. Tumor growth inhibition is a key readout.
- Immunohistochemistry (IHC): To assess the expression levels of KIF20A in patient tumor samples to correlate expression with clinical response.

Conclusion

Latromotide represents a targeted immunotherapeutic approach that leverages the overexpression of KIF20A in cancer cells. Its mechanism of action is centered on the induction of a specific and potent anti-tumor T-cell response. While direct molecular inhibition data for **latromotide** is not the focus of its current clinical application, the profound dependence of cancer cells on KIF20A for proliferation makes it a compelling target. Future research may further elucidate the direct molecular interactions of KIF20A antagonists and expand the therapeutic applications of targeting this critical mitotic kinesin. The development of **latromotide** as part of a cancer vaccine highlights a promising strategy in the field of personalized cancer immunotherapy.

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